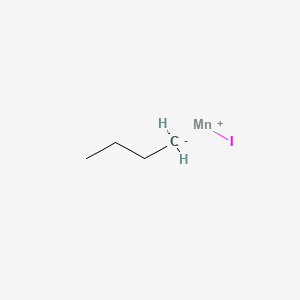

butane;iodomanganese(1+)

Description

Overview of Manganese Coordination Chemistry and its Significance in Contemporary Chemical Research

Manganese, an abundant first-row transition metal, exhibits a rich and diverse coordination chemistry, with oxidation states ranging from -III to +VII. This versatility allows it to participate in a wide array of chemical transformations, making it a cornerstone of both industrial and biological catalysis. In contemporary research, manganese complexes are gaining prominence as more sustainable and economical alternatives to precious metal catalysts in organic synthesis. wikipedia.org They are integral to processes such as oxidation, reduction, and cross-coupling reactions. researchgate.net Furthermore, manganese plays a crucial role in biological systems, most notably in the oxygen-evolving complex of photosystem II, where a tetranuclear manganese cluster facilitates the oxidation of water. The study of manganese coordination compounds, therefore, not only pushes the boundaries of fundamental inorganic chemistry but also provides solutions for pressing challenges in catalysis and energy.

Historical Perspectives on Organomanganese Complexes and Manganese-Halide Chemistry

The journey into organomanganese chemistry began in 1937 with the in-situ generation of phenylmanganese iodide (PhMnI). wiley-vch.de This was followed by the synthesis of the seminal Mn(0) and Mn(I) compounds, dimanganese decacarbonyl (Mn₂(CO)₁₀) in 1949 and cyclopentadienylmanganese tricarbonyl (CpMn(CO)₃) in 1954. wiley-vch.de For many years, the field remained largely of fundamental interest. wiley-vch.de A significant shift occurred in the late 1970s, when organomanganese(II) complexes emerged as valuable, soft, and chemoselective nucleophilic reagents in organic synthesis. wiley-vch.de

The chemistry of manganese halides is foundational to the synthesis of many organomanganese compounds. Manganese(II) halides, such as manganese(II) chloride and iodide, are common starting materials. wikipedia.orgrsc.org The development of "activated manganese" by Rieke in 1996, produced by reducing anhydrous manganese(II) chloride, was a significant advancement, facilitating reactions like the Barbier reaction. wikipedia.org Manganese(I) halide complexes, such as pentacarbonylmanganese(I) iodide (Mn(CO)₅I), are also key precursors in the synthesis of other Mn(I) complexes. wiley-vch.deontosight.ai

Conceptual Framework for Cationic Manganese(I) Systems

Manganese(I) complexes are typically 18-electron, low-spin d⁶ species, often exhibiting octahedral geometry. While neutral and anionic Mn(I) complexes are well-established, cationic Mn(I) systems represent a more reactive and challenging class of compounds. nih.govacs.orgnih.gov The generation of a cationic charge on the manganese center enhances its electrophilicity, making it more susceptible to nucleophilic attack and capable of activating otherwise inert substrates. nih.gov

A common route to cationic Mn(I) species involves the oxidation of a Mn(0) precursor like Mn₂(CO)₁₀ or the abstraction of a halide ligand from a neutral Mn(I) halide complex. nih.gov For instance, the oxidation of Mn₂(CO)₁₀ can generate the highly reactive 16-valence electron complex [Mn(CO)₅]⁺, which is capable of binding very weak ligands. nih.gov The stability and reactivity of these cationic systems are heavily dependent on the nature of the supporting ligands. Strong σ-donating and π-accepting ligands, like carbon monoxide, are crucial for stabilizing the Mn(I) center. ontosight.ai

Role of Butane (B89635) and Iodide Ligands in Manganese Coordination Sphere Design

Iodide Ligand: The iodide ion (I⁻) is a classic halide ligand in coordination chemistry. As a ligand, it is a good σ-donor and a weak π-donor. ontosight.ai In manganese complexes, the Mn-I bond is significantly covalent. acs.org The large size and polarizability of the iodide ligand can influence the steric and electronic properties of the complex. acs.org For example, in tetrahedral manganese(II) halide complexes, the ligand field splitting decreases from chloride to iodide, which affects the electronic and photoluminescent properties. acs.org In Mn(I) chemistry, iodide is a common ligand in precursor complexes like Mn(CO)₅I, where it can be substituted to generate other derivatives. ontosight.ai

Butane Ligand: Butane, as a saturated alkane, is an extremely weak ligand. The C-H and C-C σ-bonds in alkanes are generally not available for coordination to a metal center. nih.gov However, the formation of metal-alkane σ-complexes, where a C-H bond binds to a metal center in a 3-center-2-electron interaction, has been observed under specific conditions. nih.gov These complexes are typically highly reactive and require a very electrophilic and coordinatively unsaturated metal center. nih.gov

The photochemical generation of CpMn(CO)₂(alkane) complexes from CpMn(CO)₃ in alkane solvents at low temperatures has been studied using spectroscopic methods. researchgate.netacs.org More recently, a cationic manganese(I)-pentane σ-complex, [Mn(CO)₅(n-pentane)]⁺, has been synthesized and characterized in both solution and the solid state. nih.gov This was achieved by oxidizing Mn₂(CO)₁₀ in a non-coordinating solvent, generating the highly electrophilic [Mn(CO)₅]⁺ cation which then binds pentane. nih.gov This landmark discovery provides a tangible, albeit highly reactive, model for the conceptual coordination of butane in "butane;iodomanganese(1+)". nih.gov

Research Gaps and Current Challenges in Butane;Iodomanganese(1+) Synthesis and Characterization

The synthesis and characterization of a discrete "butane;iodomanganese(1+)" cation present formidable challenges, defining the current research frontier in this area.

Synthesis: The primary obstacle is the extremely weak interaction between butane and a manganese center. The generation of a cationic manganese(I) center is a prerequisite, but this must be done in an environment where butane can outcompete other potential ligands (like solvent molecules or the counter-ion). The successful synthesis of [Mn(CO)₅(n-pentane)]⁺ relied on a superacidic, non-coordinating solvent system. nih.gov Adapting this to a system also containing an iodide ligand would be complex. The iodide might preferentially bridge between manganese centers or act as a terminal ligand, potentially satisfying the coordination sphere and precluding the binding of a weak ligand like butane.

Characterization: Characterizing an alkane σ-complex is inherently difficult due to its instability. Low-temperature NMR and IR spectroscopy are the primary tools. nih.govresearchgate.netacs.org In ¹H NMR, the coordinated η²-CH protons appear at a characteristic high-field chemical shift. acs.org For the hypothetical [Mn(butane)(I)]⁺ system, characterization would be even more challenging without the strong spectroscopic handles provided by the carbonyl ligands in known examples. Proving the existence of a direct Mn-butane interaction would require advanced spectroscopic techniques and likely computational support.

Stability: The high reactivity of alkane σ-complexes makes them prone to decomposition, often through C-H bond activation. nih.gov The lifetime of photochemically generated CpMn(CO)₂(butane) was found to be only 5.5 minutes at 136 K. acs.org While the [Mn(CO)₅(n-pentane)]⁺ complex was stable in the solid state at room temperature, this is an exception. nih.gov A simple butane-iodomanganese(I) cation, lacking the stabilizing influence of multiple carbonyl ligands, would likely be extremely transient, if it can be formed at all.

Data Tables

Table 1: Representative Manganese(I) Carbonyl Halide Complexes

| Compound | Formula | Description |

| Pentacarbonylmanganese(I) bromide | Mn(CO)₅Br | A popular air-stable manganese precursor for synthesizing various Mn(I) precatalysts. wiley-vch.de |

| Pentacarbonylmanganese(I) iodide | Mn(CO)₅I | An important intermediate in organometallic chemistry, prepared from the corresponding bromide. ontosight.ai |

| Pentacarbonylmanganese(I) chloride | Mn(CO)₅Cl | Less common due to more difficult preparation and lower stability compared to the bromide. wiley-vch.de |

Table 2: Spectroscopic Data for a Cationic Manganese(I)-Alkane Complex

| Complex | Technique | Key Finding | Reference |

| [Mn(CO)₅(n-pentane)]⁺ | X-ray Crystallography | Mn-C(H) distance of 2.715(4) Å. | nih.gov |

| [Mn(CO)₅(n-pentane)]⁺ | Low-Temperature NMR | Characterization of three binding isomers in solution. | nih.gov |

| CpMn(CO)₂(butane) | Low-Temperature NMR | Lifetime of 5.5 minutes at 136 K. | acs.org |

| CpMn(CO)₂(propane) | Low-Temperature NMR | Lifetime of 22 minutes at 134 K. | acs.org |

Properties

CAS No. |

62485-87-4 |

|---|---|

Molecular Formula |

C4H9IMn |

Molecular Weight |

238.96 g/mol |

IUPAC Name |

butane;iodomanganese(1+) |

InChI |

InChI=1S/C4H9.HI.Mn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

QDPGCNXECGUVTN-UHFFFAOYSA-M |

Canonical SMILES |

CCC[CH2-].[Mn+]I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Butane;iodomanganese 1+ Systems

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Metal-Ligand Bond Characterization

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule. Fourier-transform infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes of the ligands and the direct metal-ligand bonds, offering insight into bond strength and geometry.

Analysis of Mn-Butane Vibrational Modes

Direct observation of Mn-alkane vibrational modes is challenging due to their low intensity and energy. However, the effect of the weakly coordinated butane (B89635) ligand can be observed indirectly through its influence on other ligands in the complex. In studies of the analogous complex (η⁵-C₅H₅)Mn(CO)₂(butane), the coordination of the butane molecule is characterized by changes in the vibrational frequencies of the carbonyl (CO) ligands.

Upon coordination of butane to the [(η⁵-C₅H₅)Mn(CO)₂] fragment, the ν(CO) stretching frequencies shift to a lower wavenumber compared to the precursor, (η⁵-C₅H₅)Mn(CO)₃. nih.govlibretexts.org This shift indicates an increase in electron density at the manganese center, which is then donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond. This phenomenon, known as increased π-backbonding, is a hallmark of σ-alkane complex formation and serves as an indirect but clear spectroscopic signature of the Mn-butane interaction. The C-H stretching frequencies of the butane ligand itself are also expected to be perturbed upon coordination, typically showing a slight redshift for the C-H bonds directly interacting with the metal center.

Table 1: Representative IR Data for Mn-Alkane Interaction Data from the analogous complex (η⁵-C₅H₅)Mn(CO)₂(propane)

| Vibrational Mode | Frequency (cm⁻¹) | Description | Reference |

|---|---|---|---|

| ν(CO) | 1993 | Symmetric CO Stretch | nih.gov |

| ν(CO) | 1929 | Asymmetric CO Stretch | nih.gov |

Identification of Mn-I Vibrational Frequencies

The vibrational frequency of the manganese-iodine bond provides direct information about its strength. Metal-halogen stretching modes typically appear in the far-infrared region of the spectrum (< 400 cm⁻¹). For halopentacarbonylmanganese(I) derivatives, Mn(CO)₅X (where X = Cl, Br, I), detailed vibrational analyses have been performed. cdnsciencepub.com The Mn-I stretching frequency is observed at a lower wavenumber compared to Mn-Br and Mn-Cl, consistent with the trend of decreasing bond strength and increasing reduced mass down the halogen group. Current time information in Crow Wing County, US.

In the solid-state infrared spectrum of Mn(CO)₅I, the Mn-I stretching mode (ν(Mn-I)) is assigned to a band in the low-frequency region. Other modes, such as CMnI bending, are also identified. These frequencies are characteristic and confirm the presence of a direct manganese-iodine covalent bond.

Table 2: Vibrational Frequencies for Mn-I Bond in an Analogous Complex Data from Mn(CO)₅I

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

|---|---|---|---|

| ν(Mn-I) | 190 | Raman | cdnsciencepub.com |

| δ(CMnI) | 98, 93 | Infrared (Solid State) | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is unparalleled in its ability to probe the solution-phase structure and dynamic behavior of molecules. For manganese-alkane complexes, ¹H and ¹³C NMR are essential for characterizing the ligand environment and any fluxional processes.

¹H NMR Studies of Butane Ligand Environment and Fluxionality

A definitive feature of σ-alkane complexes in ¹H NMR spectroscopy is the presence of a high-field resonance for the protons of the C-H group that is directly interacting with the metal center (the η²-CH moiety). nih.govlibretexts.org This significant upfield shift is due to the shielding effect of the electron-rich metal center.

In studies of (η⁵-C₅H₅)Mn(CO)₂(butane) generated at low temperatures (136 K), distinct high-field resonances are observed, corresponding to isomers where the manganese atom coordinates to different C-H bonds of the butane molecule (i.e., at the terminal C1 methyl group or the internal C2 methylene (B1212753) group). nih.govlibretexts.org The complex is observed to be dynamic, with the different isomers having finite lifetimes. For the (η²-C1-H-butane) isomer, the lifetime was determined by NMR to be approximately 5.5 minutes at 136 K. nih.govlibretexts.org This observation of distinct isomers that interconvert on the NMR timescale is a clear indication of the fluxional nature of the Mn-butane interaction.

Table 3: ¹H NMR Data for Coordinated Butane Ligand Data from the analogous complex (η⁵-C₅H₅)Mn(CO)₂(butane) at 136 K

| Parameter | Value | Description | Reference |

|---|---|---|---|

| η²-CH Resonance | High-field (negative ppm) | Protons of the C-H group coordinated to Mn | nih.govlibretexts.org |

| Lifetime (C1 isomer) | 5.5 min | Lifetime of the isomer with Mn at the methyl group | nih.gov |

¹³C NMR Investigations of Carbon Skeletal Interactions

¹³C NMR spectroscopy provides information on the carbon framework of the butane ligand. While complete ¹³C NMR spectra of manganese-butane complexes are scarce, ¹³C-labeling experiments on related systems have provided key insights. For the analogous propane (B168953) complex, (η⁵-C₅H₅)Mn(CO)₂(propane-¹³C₁), the η²-CH resonance in the ¹H NMR spectrum exhibits ¹³C satellites with a coupling constant, J(C-H), of 119 Hz. nih.govlibretexts.org This value is reduced from the ~125 Hz seen in free propane, indicating a change in the hybridization and electronic environment of the carbon atom upon coordination. Such a reduction in J(C-H) is characteristic of C-H activation and σ-complex formation. The chemical shifts of the carbon atoms in the coordinated butane ligand are also expected to be altered relative to free butane, reflecting the electronic interaction with the manganese center.

Table 4: Representative ¹³C NMR Coupling Data Data from the analogous complex (η⁵-C₅H₅)Mn(CO)₂(propane-¹³C₁)

| Parameter | Value (Hz) | Description | Reference |

|---|---|---|---|

| ¹J(C-H) | 119 | One-bond coupling constant for the coordinated C-H group | nih.gov |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Luminescence Properties

Electronic absorption (UV-Vis) and emission spectroscopies probe the electronic transitions within the complex, providing information on its electronic structure and photophysical properties. Manganese(I) is a d⁶ metal ion, isoelectronic with Fe(II) and Ru(II), making it a candidate for interesting photophysical behavior, including luminescence.

The electronic absorption spectrum of a d⁶ manganese(I) complex is expected to be dominated by metal-to-ligand charge transfer (MLCT) bands. ksu.edu.sa These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. In a hypothetical [Mn(butane)I]⁺ system, transitions could occur from Mn(I) to orbitals associated with other ligands if present, or potentially to σ* orbitals of the Mn-I or Mn-butane bonds at higher energies. Ligand-centered (π-π*) transitions may also be present depending on the full ligand set.

Table 5: Expected Electronic Transitions for a Mn(I) Complex

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| d-d | Promotion of an electron between metal d-orbitals. | Visible (often weak and spin-forbidden) |

| MLCT | Metal-to-Ligand Charge Transfer. | UV-Visible (often intense) |

| LC | Ligand-Centered (π-π*). | UV |

Luminescence Studies of Manganese-Iodide Coordination Compounds

The luminescence of manganese(I) complexes is an area of growing research interest, particularly as an alternative to expensive precious metal compounds. nih.gov The emission properties are intrinsically linked to the nature of their low-lying excited states, which are typically of MLCT character.

Research has shown that certain Mn(I) complexes, particularly those with isocyanide chelate ligands, can exhibit MLCT luminescence in solution at room temperature. nih.gov These compounds can act as photosensitizers for energy and electron transfer reactions. nih.gov The luminescence originates from the decay of an electron from the ligand's π* orbital back to the metal's d-orbital.

However, not all Mn(I) complexes are luminescent. The coordination environment is critical. For instance, a Mn(I) complex with monodentate arylisocyanide ligands was found to be non-luminescent, instead undergoing photodissociation of the ligands upon irradiation. acs.orgnih.gov This behavior is attributed to the population of dissociative metal-centered d-d excited states that provide a non-radiative decay pathway. acs.orgnih.gov

For a hypothetical butane;iodomanganese(1+) complex, luminescence would depend on the interplay between potential MLCT or LMCT excited states and non-radiative d-d states. The weak coordination of butane might lead to photochemical instability rather than luminescence. In contrast, manganese(II) halide compounds are well-known for their luminescence, which typically arises from the ⁴T₁(⁴G)→⁶A₁(⁶S) transition of the Mn²⁺ ion in a tetrahedral or octahedral field, often resulting in green to red emission. mdpi.comresearchgate.net

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-Crystal X-ray Crystallography of Butane;Iodomanganese(1+) and Analogs

While a crystal structure for the specific compound "butane;iodomanganese(1+)" is not available, analysis of analogous Mn(I) halide complexes provides a clear picture of the expected structural features. A relevant analog is the facial bromo-tricarbonylmanganese(I) complex, fac-MnBr(CO)₃[(iPrS)₂C=C(H)-N=CPh₂]. mdpi.com Single-crystal X-ray diffraction of this compound confirmed its molecular structure and provided detailed crystallographic data.

Interactive Table: Crystallographic Data for an Analogous Mn(I) Bromo Complex Data from Ref. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₂₈BrMnNO₃S₂ |

| Formula Weight | 665.50 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.379(3) |

| b (Å) | 12.164(4) |

| c (Å) | 23.490(7) |

| β (°) | 96.79(3) |

| Volume (ų) | 2944.0(15) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.501 |

Analysis of Coordination Geometry and Intermolecular Interactions

The structural analysis of Mn(I) halide analogs reveals key details about the coordination environment and solid-state packing. mdpi.com

Coordination Geometry: The coordination number and the spatial arrangement of ligands around the central metal ion define the coordination geometry. wikipedia.orglibretexts.org In the case of the analog fac-MnBr(CO)₃[(iPrS)₂C=C(H)-N=CPh₂], the manganese(I) center is six-coordinate, with a distorted octahedral geometry. mdpi.com The ligands consist of one bromide, three carbonyl groups in a facial arrangement, and a bidentate 2-azabutadiene ligand coordinating through nitrogen and sulfur atoms. For butane;iodomanganese(1+), a similar six-coordinate octahedral geometry would be plausible, though other coordination numbers like four (tetrahedral or square planar) or five (trigonal bipyramidal or square pyramidal) are also possible depending on stoichiometry and steric factors. libretexts.orgyoutube.com

Intermolecular Interactions: In the solid state, molecules are held together by a network of intermolecular forces. In the crystal structure of the Mn(I) bromo analog, several non-covalent interactions are observed, including Br···H hydrogen bonds and π-π stacking interactions between phenyl rings of adjacent molecules. mdpi.com These interactions link the individual complex molecules into a larger supramolecular architecture. mdpi.comrsc.org Similar forces, such as van der Waals interactions involving the butane ligand and potential weak hydrogen bonds, would be expected to govern the crystal packing of butane;iodomanganese(1+).

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Oxidation State and Spin State Determination

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (i.e., paramagnetic species). rsc.org It is a powerful tool for determining the oxidation state and spin state of transition metal ions.

For manganese, the EPR spectrum is highly sensitive to the number of d-electrons. Mn(II) (d⁵, S=5/2) is strongly paramagnetic and its EPR spectrum is iconic, typically displaying a central sextet of lines due to hyperfine coupling with the ⁵⁵Mn nucleus (I=5/2). researchgate.net Mixed-valence systems, such as Mn(III)/Mn(IV), also give rise to characteristic multiline EPR signals. researchgate.netacs.org

The case of Mn(I) (d⁶) is different. In a strong ligand field, such as that provided by carbonyl or isocyanide ligands, d⁶ ions adopt a low-spin configuration (t₂g⁶ e_g⁰), where all electrons are paired (S=0). This results in a diamagnetic complex that is EPR silent. The vast majority of stable Mn(I) complexes fall into this category.

A hypothetical high-spin Mn(I) complex (t₂g⁴ e_g², S=2) would be paramagnetic and thus EPR active. While rare, its spectrum would be expected to be complex, influenced by a significant zero-field splitting (ZFS) and hyperfine coupling to the ⁵⁵Mn nucleus. The spectrum would be distinct from that of Mn(II) and could be used to confirm the +1 oxidation state and the high-spin configuration. Therefore, the absence of an EPR signal for a manganese complex is often strong evidence for a diamagnetic state, such as low-spin Mn(I) or Mn(-I) (d⁸).

Advanced X-ray Spectroscopies (XANES, EXAFS) for Local Electronic and Geometric Structure around Manganese

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific absorbing atom. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org

XANES: The XANES region is highly sensitive to the oxidation state and coordination geometry of the manganese atom. nih.gov

Oxidation State: The energy of the absorption K-edge shifts to higher values as the oxidation state of the manganese increases. conicet.gov.aranl.gov This allows for a quantitative determination of the average Mn oxidation state in a sample by comparing its edge position to those of well-characterized standards (e.g., Mn(0) foil, MnO, Mn₂O₃, MnO₂).

Coordination Geometry: The pre-edge region of the K-edge spectrum contains features corresponding to 1s → 3d transitions. The intensity and shape of these pre-edge peaks are related to the symmetry of the Mn site. anl.govanl.gov For instance, centrosymmetric octahedral sites have weak pre-edge features, whereas non-centrosymmetric tetrahedral sites show much more intense pre-edge peaks. This allows for the differentiation of coordination environments.

EXAFS: The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure. acs.orgnih.gov

Bond Distances: The frequency of the EXAFS oscillations is related to the distance between the absorbing Mn atom and its neighbors. This allows for the precise determination of bond lengths, such as Mn-I and Mn-C distances in the butane;iodomanganese(1+) system, typically with a precision of ±0.02 Å.

Coordination Numbers: The amplitude of the oscillations is related to the number of neighboring atoms in a given coordination shell. This provides information on the number of iodide, carbon, or other atoms directly bonded to the manganese center.

Together, XANES and EXAFS provide a comprehensive picture of the manganese site, even in non-crystalline or solution-phase samples where diffraction methods are not applicable.

Mass Spectrometry and Gas-Phase Ion Chemistry of Organomanganese Complexes

The study of organomanganese complexes in the gas phase through mass spectrometry provides critical insights into their structure, bonding, and reactivity. researchgate.netscispace.com While direct mass spectrometric data for the specific cation, butane;iodomanganese(1+), is not extensively documented in dedicated studies, its behavior can be inferred from the well-established principles of organometallic mass spectrometry and the known fragmentation patterns of related species. researchgate.netwiley-vch.dewiley.com Mass spectrometry techniques, including collision-induced dissociation (CID), tandem mass spectrometry, and theoretical calculations, are pivotal in characterizing the structure and dissociation pathways of such organometallic ions. researchgate.netscispace.com

When a molecule is introduced into a mass spectrometer, it is ionized, often forming a molecular ion. chemguide.co.uklibretexts.org This initial ion is frequently energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The resulting mass spectrum displays a pattern of peaks, with each peak corresponding to a specific mass-to-charge ratio (m/z) of a fragment ion. The intensity of each peak is proportional to the relative abundance of that ion. docbrown.info

For organomanganese complexes, fragmentation commonly involves the loss of neutral ligands, such as carbon monoxide or, in this hypothetical case, butane. uvic.ca The high stability of the resulting manganese-containing cation often drives these fragmentation processes. The electronegativity of manganese (1.55) is comparable to that of magnesium (1.31) and zinc (1.65), which influences the nucleophilic character of the carbon atom bonded to it and dictates the reactivity and fragmentation in the gas phase. wikipedia.org

In the case of butane;iodomanganese(1+), the molecular ion would be [Mn(C₄H₁₀)I]⁺. The fragmentation of this ion would likely proceed through several pathways, primarily involving the loss of the neutral butane ligand or the iodine atom. The relative abundance of the resulting fragment ions would depend on the respective bond energies and the stability of the products.

A plausible primary fragmentation pathway would be the loss of the neutral butane molecule (C₄H₁₀), leading to the formation of the [MnI]⁺ ion. This is a common fragmentation route for organometallic complexes where the metal-ligand bond is relatively weak. uvic.ca

Another possible fragmentation involves the cleavage of the manganese-iodine bond, resulting in the formation of a [Mn(C₄H₁₀)]⁺ ion and a neutral iodine radical. The relative likelihood of these pathways would be influenced by the ionization method and the energy supplied during the mass spectrometric experiment.

Further fragmentation of the butane ligand itself is also possible, following patterns observed in the mass spectra of alkanes. docbrown.infonih.gov For instance, the [Mn(C₄H₁₀)]⁺ ion could undergo subsequent fragmentation to lose alkyl fragments, leading to ions such as [Mn(C₃H₇)]⁺, [Mn(C₂H₅)]⁺, and [Mn(CH₃)]⁺. The mass spectrum of butane is typically dominated by fragment ions, with a very weak molecular ion peak. nih.govyoutube.com

The table below outlines the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for butane;iodomanganese(1+). The isotopic distribution of manganese (¹⁰⁰% ⁵⁵Mn) and iodine (¹⁰⁰% ¹²⁷I) simplifies the interpretation of the mass spectrum, as no isotopic peak patterns are expected for these elements. docbrown.info

Predicted Mass Spectrometry Fragmentation Data for [Mn(C₄H₁₀)I]⁺

| m/z | Proposed Ion Fragment | Proposed Neutral Loss |

|---|---|---|

| 240 | [Mn(C₄H₁₀)I]⁺ | - |

| 182 | [MnI]⁺ | C₄H₁₀ |

| 113 | [Mn(C₄H₁₀)]⁺ | I |

| 98 | [Mn(C₃H₇)]⁺ | I, CH₃ |

| 84 | [Mn(C₂H₅)]⁺ | I, C₂H₅ |

| 70 | [Mn(CH₃)]⁺ | I, C₃H₇ |

Future Research Directions and Interdisciplinary Perspectives in Butane;iodomanganese 1+ Chemistry

Development of Sustainable and Greener Synthetic Routes for Organomanganese(I) Complexes

The development of environmentally benign and sustainable chemical processes is a paramount goal in modern chemistry. ijpdd.org Manganese, as an earth-abundant, cost-effective, and low-toxicity metal, is an ideal candidate for sustainable catalysis. nih.govresearchgate.net Future research will focus on creating greener synthetic pathways to organomanganese(I) complexes, moving away from traditional methods that may rely on hazardous reagents or generate significant waste.

Key areas of development include:

Use of Renewable Starting Materials: Exploring routes that utilize biomass-derived substrates or readily available, non-toxic precursors.

Solvent Minimization and Replacement: Investigating syntheses in greener solvents, such as cyclopentyl methyl ether (CPME), or solvent-free conditions to reduce environmental impact. rsc.org

Energy Efficiency: Designing synthetic protocols that operate at lower temperatures and pressures, potentially through the use of novel catalytic systems or energy sources.

Atom Economy: Maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry.

The synthesis of organomanganese halides, including iodo-complexes, typically involves the alkylation of manganese(II) halides with organolithium or organomagnesium compounds. wikipedia.org Greener approaches could involve direct C-H activation or the use of more benign activating agents, reducing the need for pre-functionalized organometallic reagents. nih.gov

Design of Novel Butane-Derived Ligands for Enhanced Manganese Complex Stability and Reactivity

The ligand framework is critical in dictating the stability, solubility, and reactivity of a metal complex. For butane (B89635);iodomanganese(1+), the butane molecule itself acts as a ligand, but future research will explore the design of more sophisticated ligands derived from a butane backbone to enhance the properties of related manganese complexes.

One prominent example is the use of ligands like 1,4-bis(diphenylphosphinoyl)butane (dppbO₂) and 1,4-bis(diphenylphosphino)butane (dppb). researchgate.netnih.govwikipedia.org These ligands utilize a flexible four-carbon chain to create chelating structures that can stabilize metal centers. Research has shown that dppbO₂ can act as a bridging ligand to form one-dimensional polymeric manganese(II) chains. researchgate.netnih.gov The flexible butane backbone in these ligands allows them to adopt conformations suitable for forming stable coordination polymers. researchgate.net

Future design strategies will focus on:

Tuning the Bite Angle: Modifying the butane backbone to control the P-Mn-P "bite angle" in chelating phosphine (B1218219) ligands, which directly influences the electronic and steric environment of the metal center. wikipedia.org

Introducing Functional Groups: Appending other donor groups to the butane scaffold to create polydentate ligands that can form highly stable and inert manganese complexes.

Enhancing Solubility: Incorporating solubilizing groups into the ligand structure to improve compatibility with a wider range of green solvents.

Modulating Reactivity: Designing ligands that are not merely spectators but can actively participate in catalytic cycles, for example, through ligand-metal cooperation. weizmann.ac.il

Interactive Table: Properties of Butane-Derived Ligands

| Ligand Name | Abbreviation | Key Feature | Application in Mn Chemistry |

| 1,4-Bis(diphenylphosphinoyl)butane | dppbO₂ | Bridging ligand forming polymeric chains. researchgate.netnih.gov | Forms stable 1D polymeric Mn(II) complexes. researchgate.netnih.gov |

| 1,4-Bis(diphenylphosphino)butane | dppb | Chelating diphosphine ligand. wikipedia.org | Used in catalysis with various transition metals. wikipedia.org |

| 1,4-Butanediamine | bn | Flexible diamine chelator. | Forms stable mono- and bis-complexes with Mn(II). semanticscholar.org |

Application in Advanced Materials Science (e.g., optoelectronic devices, magnetic materials)

Organomanganese complexes are emerging as promising components for advanced materials due to their unique electronic and magnetic properties.

Optoelectronic Devices: Manganese(II) complexes, in particular, are being investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). semanticscholar.org The development of stable, tunable materials based on abundant and affordable elements like manganese offers a promising route to sustainable technologies for energy and electronics. azom.com Future work on butane;iodomanganese(1+) and related species could explore their potential as emitters or dopants in optoelectronic applications, focusing on tuning their light-absorbing and emitting properties through ligand design. researchgate.net

Magnetic Materials: Manganese complexes are renowned for their fascinating magnetic behavior, particularly as single-molecule magnets (SMMs). acs.orgufl.edu SMMs are individual molecules that can function as tiny magnets, representing a molecular approach to nanoscale magnetic memory. acs.org This property arises from a combination of a large ground-state spin (S) and significant magnetic anisotropy (D). ufl.edu The presence of Jahn-Teller distorted Mn(III) ions is often key to achieving the necessary large, negative D value. acs.orged.ac.uk Research has produced a variety of polynuclear manganese clusters, including tetranuclear and enneanuclear SMMs, that exhibit slow magnetic relaxation. ufl.eduufl.edu Future investigations could focus on designing polynuclear clusters linked by butane-derived ligands to control the magnetic exchange between manganese centers and create novel molecular nanomagnets.

Investigation of Gas-Phase Reactivity and Ion-Molecule Reactions involving Butane;Iodomanganese(1+)

Understanding the intrinsic reactivity of organometallic ions, free from solvent effects, is crucial for elucidating reaction mechanisms. Gas-phase studies, primarily using mass spectrometry techniques, provide this fundamental insight. researchgate.net The investigation of ion-molecule reactions involving butane;iodomanganese(1+) would offer a direct probe of its structure and chemical properties.

This research direction would involve:

Generation and Isolation: Using techniques like electrospray ionization (ESI) or laser ablation to generate the butane;iodomanganese(1+) ion in the gas phase. nih.gov

Reaction Studies: Reacting the mass-selected ion with various neutral molecules (e.g., hydrocarbons, oxidizing agents) within an ion trap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometer to map its reactivity. nih.govnih.gov

Structural Characterization: Employing tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) to fragment the ion and deduce its connectivity. nih.gov The fragmentation patterns of alkanes in mass spectrometry, which often involve cleavage at branching points, can provide structural clues. ic.ac.uk

Spectroscopic Analysis: Combining mass spectrometry with gas-phase infrared spectroscopy to obtain definitive structural information on the ion and its reaction products.

Such studies would elucidate fundamental processes like C-H bond activation, ligand exchange, and redox chemistry, providing data that is invaluable for designing new catalytic processes. researchgate.net

Computational Design and High-Throughput Screening of Related Manganese Complexes

Modern chemical research is increasingly driven by a synergy between experimental synthesis and computational modeling. Density Functional Theory (DFT) has become a powerful tool for predicting the geometric and electronic structures of transition metal complexes, elucidating reaction mechanisms, and designing new catalysts. utexas.edunih.gov

Computational Design: DFT calculations can be used to:

Predict the stability and spin-state of manganese complexes. nih.govmdpi.com

Model reaction pathways and calculate activation barriers, providing insight into catalytic cycles.

Screen virtual libraries of ligands to identify candidates that are predicted to enhance stability or promote desired reactivity.

Interactive Table: Computational Methods in Manganese Chemistry

| Method | Application | Key Insight |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction mechanisms. utexas.edu | Predicts stability, spin-states, and catalytic pathways. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Simulating UV-vis spectra. azom.com | Understands light-absorption properties for optoelectronics. azom.com |

| Ab initio methods (UHF, MP2) | Benchmarking and high-accuracy calculations. mdpi.com | Provides reference data for validating DFT functionals. mdpi.com |

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of catalysts or reaction conditions, dramatically accelerating the discovery process. nih.govmorressier.com This can be done experimentally or computationally ("virtual HTS").

Experimental HTS: Involves the parallel synthesis and screening of libraries of manganese complexes for a specific catalytic activity. tandfonline.com This approach is crucial for discovering new catalysts and optimizing reaction conditions efficiently.

Virtual HTS: Uses computational power to screen vast databases of potential catalysts. youtube.com Machine learning models can be trained on DFT-calculated or experimental data to predict the performance of new candidate catalysts, focusing synthetic efforts on the most promising targets. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Complex System Generation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages for the synthesis of organometallic complexes. tue.nl These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, mixing), and improved scalability. researchgate.net

The application of flow chemistry to organomanganese synthesis would be a significant step forward, enabling:

Safe Handling of Reactive Intermediates: Highly reactive organometallic reagents, such as the organolithium or Grignard reagents used to synthesize organomanganese compounds, can be generated and consumed on-demand, minimizing the risks associated with handling large quantities. rsc.orgacs.org

Rapid Optimization: Automated flow platforms allow for the rapid variation of reaction parameters, accelerating the optimization of synthetic protocols. nih.gov

Access to Novel Reactivity: The precise control offered by microreactors can enable transformations that are difficult or impossible to achieve in traditional batch reactors. rsc.org

The integration of automated synthesis platforms with flow reactors can create powerful systems for discovering and producing complex molecules, including novel organomanganese(I) catalysts and materials. nih.gov

Q & A

Q. How should researchers document synthetic procedures and raw data for butane;iodomanganese(1+) to meet peer-review standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.